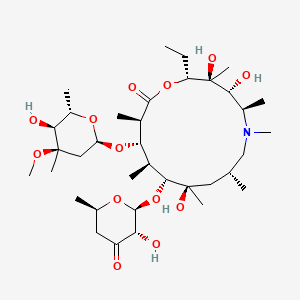

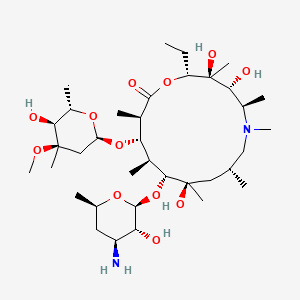

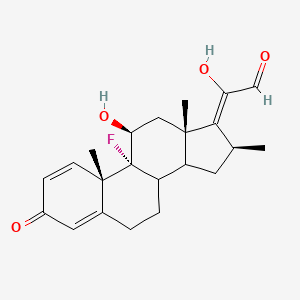

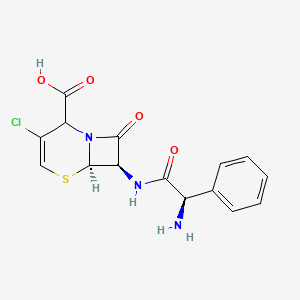

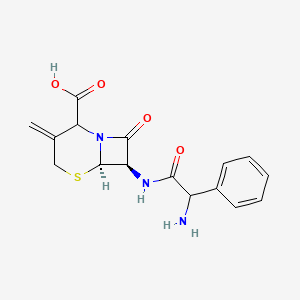

Ceftibuten Related Impurity 3

カタログ番号 B601323

CAS番号:

1140311-29-0

分子量: 390.42

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Impurity Profiling and Quality Control

- In the realm of drug development, profiling impurities in active pharmaceutical ingredients (APIs) like Ceftibuten is crucial. A study on Cefteram pivoxil, a related cephalosporin antibiotic, employed Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to identify impurities under various conditions, underscoring the importance of impurity profiling for drug quality control and stability (Yue et al., 2020).

Pharmacokinetics and Drug Stability

- The stability of Ceftibuten to various beta-lactamases has been studied, showing its resilience against hydrolysis by these enzymes, which is crucial for maintaining its effectiveness in treating infections (Perilli et al., 2001).

- Another study focused on the pharmacokinetic analysis of Ceftibuten in humans, investigating its absorption process and solubility properties, which are key to understanding its effectiveness as an antibiotic (Takayoshi et al., 1990).

In Vitro Antibacterial Activity

- Research has been conducted on Ceftibuten’s in vitro activity against various pathogens, including its effects on biofilm production and bacterial adherence, which are critical for assessing its therapeutic potential in treating respiratory and urinary tract infections (Maioli et al., 2007).

Respiratory Tract Penetration

- A pharmacokinetic study on the penetration of Ceftibuten into respiratory tissues and fluids highlighted its effectiveness in treating upper and lower respiratory tract infections, an important consideration for its clinical use (Krumpe et al., 1999).

Combination Therapy and Resistance

- The combination of Ceftibuten with other agents, such as SCH 29482, a penem antibiotic, was evaluated to determine their collective effectiveness against various pathogens, highlighting the importance of combination therapy in overcoming resistance (Chin et al., 1991).

Safety and Hazards

Ceftibuten, the parent compound, is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust and use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceftibuten Related Impurity 3 involves the conversion of 7-aminocephalosporanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 7-aminocephalosporanic acid is reacted with methyl iodide in the presence of sodium hydroxide to form the corresponding methyl ester.", "Step 2: The methyl ester is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is treated with sodium bicarbonate to form the corresponding sodium salt.", "Step 4: The sodium salt is extracted with ethyl acetate to remove impurities.", "Step 5: The ethyl acetate layer is washed with water and dried over sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain Ceftibuten Related Impurity 3 as a white solid." ] } | |

CAS番号 |

1140311-29-0 |

製品名 |

Ceftibuten Related Impurity 3 |

分子式 |

C18H18N2O6S |

分子量 |

390.42 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Aztreonam Impurity F

102579-57-7

3'-De(dimethylamino)-3'-oxoazithromycin

612069-25-7

Betamethasone 21-Acetate 17-Propionate

5514-81-8

N',N'-Di(desmethyl)azithromycin

612069-27-9